molecular formula C7H11NO2 B8634691 N,N-Dimethyl-3-oxocyclobutanecarboxamide

N,N-Dimethyl-3-oxocyclobutanecarboxamide

Cat. No. B8634691
M. Wt: 141.17 g/mol
InChI Key: DPEBMGXYUWHZAU-UHFFFAOYSA-N
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Patent
US09340554B2

Procedure details

To a solution of N,N-dimethyl-3-oxocyclobutanecarboxamide (700 mg, 5 mmol) in 20 mL of THF was added LAH (370 mg, 10 mmol, 2 eq) at 0° C. The mixture was heated at reflux for 2 h and cooled down. The reaction was quenched with 1 mL of water carefully and filtered. The filtrated was concentrated to afford the desired product as a brown oil (370 mg, 56%), which was used in the next step without further purification. MS: m/z 130.0 (M+H)+.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]([CH:5]1[CH2:8][C:7](=[O:9])[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][N:2]([CH2:3][CH:5]1[CH2:8][CH:7]([OH:9])[CH2:6]1)[CH3:10] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
CN(C(=O)C1CC(C1)=O)C
Name
Quantity
370 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 mL of water carefully
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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